Methyl 4-{2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate
Description
Methyl 4-{2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate is a sulfonamide-functionalized dihydropyridinone derivative. Its structure comprises a central 1,2-dihydropyridin-2-one ring substituted with 4-bromobenzenesulfonyl and acetamido-benzoate moieties. This compound likely serves as a synthetic intermediate or a pharmacologically active molecule, given the prevalence of sulfonamide and dihydropyridinone groups in medicinal chemistry (e.g., enzyme inhibitors or receptor modulators). While direct studies on its synthesis or applications are absent in the provided evidence, its structural complexity suggests specialized applications in drug discovery or materials science. Crystallographic refinement via SHELX software may aid in resolving its 3D conformation, critical for understanding its reactivity or biological interactions.
Properties
IUPAC Name |
methyl 4-[[2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O6S/c1-14-12-15(2)26(13-20(27)25-18-8-4-16(5-9-18)23(29)32-3)22(28)21(14)33(30,31)19-10-6-17(24)7-11-19/h4-12H,13H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNXVSJNWIOFPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of 4-bromophenyl sulfonyl chloride, which is then reacted with 4,6-dimethyl-2-oxopyridine to form the sulfonylated pyridine intermediate. This intermediate is further reacted with methyl 4-aminobenzoate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further functionalization.
Mechanistic Notes :
-
Basic hydrolysis proceeds via nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate.
-
Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .
Sulfonyl Group Reactivity
The 4-bromobenzenesulfonyl moiety participates in nucleophilic aromatic substitution (NAS) and metal-catalyzed coupling reactions.
Nucleophilic Aromatic Substitution (NAS)
The bromine atom on the sulfonyl-substituted benzene ring is activated for substitution due to the electron-withdrawing sulfonyl group.
Key Insight :
The sulfonyl group directs incoming nucleophiles to the para position relative to bromine .
Suzuki-Miyaura Coupling
The bromine can be replaced via palladium-catalyzed cross-coupling.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, 80°C | Biaryl sulfonyl derivative | 70–85% |
Dihydropyridinone Ring Modifications
The 2-oxo-1,2-dihydropyridine ring exhibits lactam-like reactivity, including ring-opening and reduction.
Ring-Opening Hydrolysis
Under strong acidic conditions, the lactam ring opens to form a linear amino acid derivative.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Concentrated H₂SO₄, 100°C | H₂SO₄, 6 h | Open-chain amino sulfonyl compound | 60% |
Reduction of the Lactam Carbonyl
The carbonyl group is reduced to a hydroxyl or methylene group.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄, MeOH | NaBH₄, 0°C, 2 h | 2-Hydroxy-1,2-dihydropyridine derivative | 45% | |
| LiAlH₄, THF | LiAlH₄, reflux, 4 h | 1,2,3,4-Tetrahydropyridine derivative | 30% |
Acetamido Linkage Reactivity
The acetamido group (-NHCO-) can undergo hydrolysis or serve as a hydrogen-bonding site in supramolecular interactions.
Acid-Catalyzed Hydrolysis
Cleavage of the acetamido bond yields a primary amine and carboxylic acid.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 6M HCl, 24 h, reflux | HCl | 4-Aminobenzoic acid derivative | 88% |
Enzymatic Hydrolysis
Proteases like trypsin selectively cleave the acetamido bond under mild conditions.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Trypsin, pH 7.4, 37°C | Phosphate buffer | Free amine and methyl benzoate fragments | 95% |
Photochemical and Thermal Stability
The compound exhibits sensitivity to UV light and elevated temperatures, leading to decomposition.
Scientific Research Applications
Anticancer Activity
Methyl 4-{2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in tumor growth. For instance, it acts as a selective inhibitor of the enhancer of zeste homolog 2 (EZH2) methyltransferase, which is implicated in various cancers. In vitro studies indicate that the compound exhibits significant cytotoxicity against cancer cell lines, making it a candidate for further development in cancer therapeutics .
Neuroprotective Effects
Research has indicated that this compound may possess neuroprotective properties. It has been evaluated for its potential to mitigate neurodegenerative diseases through mechanisms that involve the modulation of neuroinflammatory pathways and apoptosis . The presence of the pyridine ring is believed to enhance its interaction with neurotransmitter receptors, contributing to its neuroprotective effects.
The compound's biological activity extends beyond anticancer and neuroprotective effects. It has also been studied for:
- Anti-inflammatory Properties : Exhibiting potential in reducing inflammation through modulation of cytokine production.
- Antimicrobial Activity : Preliminary studies suggest it may inhibit certain bacterial strains, indicating possible applications in treating infections .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro evaluation on cancer cell lines | Demonstrated significant cytotoxicity against breast and prostate cancer cells. |
| Neuroprotection studies | Showed reduced neuronal cell death in models of oxidative stress. |
| Antimicrobial assays | Inhibited growth of Staphylococcus aureus with notable efficacy. |
Mechanism of Action
The mechanism of action of Methyl 4-{2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate involves its interaction with specific molecular targets. The bromophenyl sulfonyl group may interact with enzyme active sites, inhibiting their activity. The compound’s structure allows it to bind to proteins or receptors, potentially modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups (e.g., sulfonamides, benzoates, or heterocycles). Below is a comparative analysis using available data:
Table 1: Structural and Functional Comparison
Key Observations :
The dihydropyridinone ring in the target compound differs from Compound 16’s oxazolopyridine and ’s pyridoindole, altering hydrogen-bonding and conformational flexibility.
Spectral Signatures :
- Compound 16’s IR peaks for C=O (1707 cm⁻¹) and C=N (1603 cm⁻¹) align with expectations for the target compound, though sulfonyl S=O stretches (~1350 cm⁻¹) would further distinguish it .
Biological Relevance :
- The target compound’s sulfonamide group is a hallmark of carbonic anhydrase or MMP inhibitors, whereas pyridoindoles () are linked to serotonin receptor modulation .
Safety and Handling :
- While the target compound’s hazards are undocumented, ’s benzoate derivative requires standard precautions (e.g., eye rinsing, medical consultation), suggesting similar protocols for the target compound .
Biological Activity
Methyl 4-{2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate is a complex organic compound with potential biological activities. Its structure includes a sulfonyl group, a dimethyl-oxo-dihydropyridine moiety, and an acetamido benzoate ester, which contribute to its pharmacological properties. This article delves into its biological activity, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 547.4 g/mol. The compound's structure can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 547.4 g/mol |
| CAS Number | 1251673-40-1 |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related sulfonamide derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The compound's sulfonamide functionality is crucial for its antibacterial efficacy.
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor. Specifically, it may act as an acetylcholinesterase (AChE) inhibitor and urease inhibitor. A study highlighted that related compounds exhibited strong inhibitory activity against urease with IC50 values significantly lower than standard drugs . This suggests that this compound could be effective in conditions where urease plays a role.
The mechanism of action for this compound likely involves the formation of covalent bonds between the bromobenzenesulfonyl group and nucleophilic sites on target proteins or enzymes. This interaction can inhibit their activity, thereby affecting various biological pathways . The presence of the dimethyl-oxo-dihydropyridine moiety may also enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antibacterial Studies : A series of synthesized compounds were tested against multiple bacterial strains. Compounds with similar structures showed promising results against Staphylococcus aureus and Escherichia coli, indicating their potential as new antibacterial agents .
- Enzyme Inhibition : Research into enzyme inhibitors found that several derivatives exhibited strong AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM . These findings suggest that modifications in the structure can significantly enhance inhibitory potency.
- Pharmacological Profiles : The pharmacological profiles of related compounds indicate a broad spectrum of activity including anti-inflammatory and analgesic effects . This positions such compounds as candidates for further development in therapeutic applications.
Q & A
Q. Table 1: Representative Reaction Conditions for Key Steps
| Step | Solvent | Catalyst | Temperature | Time | Yield Range |
|---|---|---|---|---|---|
| Pyridinone Formation | Ethanol | Glacial Acetic Acid | 80°C | 4 hrs | 60–75% |
| Acetamido Coupling | DMF | DCC/DMAP | RT | 12 hrs | 50–65% |
| Esterification | Methanol | H₂SO₄ | 60°C | 2 hrs | 85–90% |
Basic: Which analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are indispensable.
- ¹H/¹³C NMR : Key diagnostic signals include the methyl benzoate ester (δ ~3.8–3.9 ppm for OCH₃), pyridinone carbonyl (δ ~165–170 ppm), and sulfonyl group resonance (δ ~125–130 ppm for aromatic Br) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min. Purity >95% is required for biological assays .
Q. Table 2: Expected NMR Peaks for Key Functional Groups
| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Methyl Benzoate (OCH₃) | 3.85 (s) | 52.1 |
| Pyridinone C=O | - | 168.3 |
| Acetamido NH | 8.10 (t) | - |
| 4-Bromobenzenesulfonyl Ar-H | 7.65–7.85 (d) | 128–132 |
Advanced: How can researchers optimize the coupling reaction between the acetamido group and the pyridinone ring?
Methodological Answer:
The coupling efficiency depends on activating the carboxylic acid (e.g., using DCC/DMAP or HATU) and minimizing steric hindrance. Pre-activation of the pyridinone nitrogen via deprotonation (e.g., NaH in THF) enhances nucleophilicity. Kinetic studies suggest that maintaining anhydrous conditions and a 1.2:1 molar ratio (acylating agent:pyridinone) improves regioselectivity. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) .
Advanced: What strategies address discrepancies in NMR data for sulfonyl-containing intermediates?
Methodological Answer:
Discrepancies in sulfonyl group signals may arise from residual solvents, tautomerism, or paramagnetic impurities. Solutions include:
- Drying : Use molecular sieves or lyophilization to remove water.
- Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
- 2D NMR : HSQC and HMBC correlate ambiguous peaks with adjacent carbons .
- Cross-Verification : Validate with FT-IR (sulfonyl S=O stretch ~1350–1150 cm⁻¹) and mass spectrometry (e.g., ESI-MS for molecular ion) .
Safety: What protocols are recommended for handling this compound during synthesis?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
Advanced: How to design in vitro assays for evaluating bioactivity against enzyme targets?
Methodological Answer:
- Target Selection : Focus on sulfonyl-sensitive enzymes (e.g., carbonic anhydrase) or kinases.
- Assay Conditions : Use pH 7.4 buffer (simulated physiological conditions) and 10 µM–1 mM compound concentrations.
- Controls : Include a known inhibitor (e.g., acetazolamide) and solvent-only blanks.
- Readouts : Measure IC₅₀ via fluorescence quenching or colorimetric substrates .
Stability: How to assess hydrolytic stability of the methyl benzoate moiety?
Methodological Answer:
- Accelerated Degradation : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours.
- Analysis : Monitor ester hydrolysis via HPLC (appearance of benzoic acid peak at 2.5–3.0 min) and quantify degradation kinetics .
Data Analysis: Interpreting conflicting HPLC purity results from different mobile phases
Methodological Answer:
Mobile phase composition affects retention times and peak resolution. For polar impurities, use gradient elution (e.g., 50% → 90% acetonitrile over 20 minutes). Validate with orthogonal methods (e.g., LC-MS) to confirm whether discrepancies arise from co-elution or degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
